PD180970

Catalog No.
S547888
CAS No.
287204-45-9
M.F
C21H15Cl2FN4O
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD180970

CAS Number

287204-45-9

Product Name

PD180970

IUPAC Name

6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H15Cl2FN4O

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27)

InChI Key

SLCFEJAMCRLYRG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F

Solubility

Soluble in DMSO

Synonyms

6-(2,6-Dichlorophenyl)-2-((4-fluoro-3-methylphenyl)amino)-8-methylpyrido(2,3-d)pyrimidin-7(8H)-one, PD 180970, PD-180970, PD180970

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F

Description

The exact mass of the compound 6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One is 428.06069 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The chemical compound “6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One” is a complex and versatile material used in scientific research for various applications. Its unique structure allows for potential breakthroughs in drug development, molecular biology, and pharmaceutical studies.

PD180970 is a small molecule compound known primarily as a potent inhibitor of the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia and other malignancies. Its chemical structure is characterized by a specific arrangement of atoms that allows it to effectively bind to the active site of the Bcr-Abl kinase, thereby inhibiting its activity. The compound has garnered attention for its ability to target mutations in the Bcr-Abl protein that confer resistance to other inhibitors, such as imatinib .

, primarily as it interacts with the Bcr-Abl kinase. The binding of PD180970 to the kinase domain results in the inhibition of its enzymatic activity, which is crucial for the proliferation of cancer cells. The compound's mechanism involves the formation of a stable complex with the kinase, preventing its phosphorylation activity that is essential for signal transduction in cancer cells . Additionally, PD180970's interactions with other cellular components can lead to downstream effects that modulate cellular signaling pathways involved in cell growth and survival.

The biological activity of PD180970 is predominantly linked to its role as a Bcr-Abl inhibitor. Studies have demonstrated that PD180970 exhibits significant anti-cancer properties by inducing apoptosis in cancer cells expressing the Bcr-Abl fusion protein. Furthermore, it has shown neuroprotective effects by promoting autophagy and reducing neuroinflammation, which are critical mechanisms in neurodegenerative diseases . In vivo studies indicate that PD180970 can degrade toxic protein oligomers associated with neurodegenerative conditions, highlighting its potential beyond oncology .

The synthesis of PD180970 involves several chemical steps that typically include the reaction of specific precursors under controlled conditions to yield the final product. While detailed synthetic pathways are often proprietary or complex, general methods may include:

  • Formation of key intermediates: Starting materials undergo reactions such as coupling or cyclization.
  • Purification: The crude product is purified using techniques like chromatography.
  • Characterization: Analytical methods such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of PD180970 .

PD180970 has several applications primarily in cancer research and treatment. Its main use is as a therapeutic agent for patients with chronic myelogenous leukemia, particularly those who exhibit resistance to first-line therapies like imatinib. Additionally, its neuroprotective properties open avenues for research into treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . The compound's ability to modulate autophagy also positions it as a candidate for further exploration in various therapeutic contexts.

Interaction studies involving PD180970 focus on its binding affinity and specificity towards the Bcr-Abl kinase. Research indicates that PD180970 maintains efficacy against multiple Bcr-Abl mutations associated with drug resistance, making it a valuable tool in overcoming therapeutic challenges in treating chronic myelogenous leukemia . Furthermore, studies exploring its effects on autophagy suggest interactions with cellular pathways that regulate protein degradation and inflammation, potentially providing insights into broader therapeutic applications .

Several compounds share structural or functional similarities with PD180970, particularly within the class of tyrosine kinase inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
ImatinibBcr-Abl inhibitorFirst-line treatment for chronic myelogenous leukemia; selective for unmutated Bcr-Abl
NilotinibBcr-Abl inhibitorMore potent against certain resistant mutations; also targets c-KIT
DasatinibMulti-kinase inhibitorBroader spectrum of activity against various kinases; effective against multiple resistance mutations
BosutinibDual Src/Abl inhibitorOffers unique dual inhibition; effective in patients resistant to other therapies

PD180970 stands out due to its specific binding affinity for mutant forms of Bcr-Abl, providing an alternative treatment option for patients who do not respond to conventional therapies . Its additional neuroprotective properties further differentiate it from other compounds primarily focused on oncology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

428.0606947 g/mol

Monoisotopic Mass

428.0606947 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TSO2IAD7WJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

287204-45-9

Wikipedia

Pd-180970

Dates

Modify: 2023-08-15
1: Corbin AS, Griswold IJ, La Rosée P, Yee KW, Heinrich MC, Reimer CL, Druker BJ, Deininger MW. Sensitivity of oncogenic KIT mutants to the kinase inhibitors MLN518 and PD180970. Blood. 2004 Dec 1;104(12):3754-7. Epub 2004 Aug 10. PubMed PMID: 15304388.
2: La Rosée P, Corbin AS, Stoffregen EP, Deininger MW, Druker BJ. Activity of the Bcr-Abl kinase inhibitor PD180970 against clinically relevant Bcr-Abl isoforms that cause resistance to imatinib mesylate (Gleevec, STI571). Cancer Res. 2002 Dec 15;62(24):7149-53. PubMed PMID: 12499247.
3: Huang M, Dorsey JF, Epling-Burnette PK, Nimmanapalli R, Landowski TH, Mora LB, Niu G, Sinibaldi D, Bai F, Kraker A, Yu H, Moscinski L, Wei S, Djeu J, Dalton WS, Bhalla K, Loughran TP, Wu J, Jove R. Inhibition of Bcr-Abl kinase activity by PD180970 blocks constitutive activation of Stat5 and growth of CML cells. Oncogene. 2002 Dec 12;21(57):8804-16. PubMed PMID: 12483533.
4: Nimmanapalli R, O'Bryan E, Huang M, Bali P, Burnette PK, Loughran T, Tepperberg J, Jove R, Bhalla K. Molecular characterization and sensitivity of STI-571 (imatinib mesylate, Gleevec)-resistant, Bcr-Abl-positive, human acute leukemia cells to SRC kinase inhibitor PD180970 and 17-allylamino-17-demethoxygeldanamycin. Cancer Res. 2002 Oct 15;62(20):5761-9. PubMed PMID: 12384536.
5: Dorsey JF, Jove R, Kraker AJ, Wu J. The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. Cancer Res. 2000 Jun 15;60(12):3127-31. PubMed PMID: 10866298.

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